molecular formula C12H11FN2O B3073185 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile CAS No. 1017397-80-6

1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile

Cat. No.: B3073185
CAS No.: 1017397-80-6
M. Wt: 218.23 g/mol
InChI Key: KUSGKIQECFLDNO-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile ( 1017397-80-6) is a high-value chemical scaffold with demonstrated application in pioneering neuroscience research. This compound, with the molecular formula C12H11FN2O and a molecular weight of 218.23 g/mol, serves as a key intermediate in the development of first-in-class small molecule antagonists for the Relaxin-3 Receptor (RXFP3) . The RXFP3 system is a G protein-coupled receptor (GPCR) predominantly expressed in brain regions that regulate critical physiological processes including stress responses, appetite control, and motivation for reward . This pyrrolidine-based building block was central to a structure-activity relationship (SAR) study that successfully yielded potent RXFP3 antagonists. Researchers have identified that analogs derived from this core structure can effectively inhibit relaxin-3 signaling in functional cAMP accumulation and [35S]GTPγS binding assays . The resulting lead compound, RLX-33, demonstrated an ability to block RXFP3 agonist-induced food intake in preclinical models when administered intraperitoneally, highlighting the therapeutic potential of this chemical series for treating conditions like metabolic syndrome and addiction . The incorporation of the (4-fluorophenyl)methyl group at the N1 position of the pyrrolidinone ring is a critical structural feature for optimizing receptor antagonism . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, as it carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-11-3-1-9(2-4-11)7-15-8-10(6-14)5-12(15)16/h1-4,10H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSGKIQECFLDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium cyanide). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile (CAS Number: 1017397-80-6) is a chemical entity that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, particularly focusing on its potential therapeutic uses, biological activities, and synthesis methodologies, supported by data tables and case studies.

Basic Information

  • Molecular Formula : C12H11FN2O
  • Molecular Weight : 218.23 g/mol
  • CAS Number : 1017397-80-6

Structure

The structural formula of the compound can be represented as follows:

Structure C12H11FN2O\text{Structure }\quad \text{C}_{12}\text{H}_{11}\text{F}\text{N}_{2}\text{O}

Anticancer Activity

Research has indicated that compounds similar to 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of pyrrolidine compounds could inhibit tumor growth in various cancer cell lines. The fluorophenyl group enhances the compound's lipophilicity, which may improve its bioavailability and efficacy against cancer cells.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Investigations into pyrrolidine derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.

Antimicrobial Properties

The antimicrobial activity of 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile has been explored in vitro. Research indicates that this compound has inhibitory effects against various bacterial strains, suggesting its potential as a new class of antimicrobial agents.

Synthesis Methodologies

The synthesis of 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile typically involves several steps:

  • Formation of the Pyrrolidine Ring : Starting from an appropriate amine and carbonyl compound.
  • Introduction of the Fluorobenzyl Group : This can be achieved through nucleophilic substitution reactions.
  • Cyclization and Functionalization : Final adjustments to introduce the carbonitrile functional group.

Synthesis Overview Table

StepReaction TypeReagentsConditions
1Ring FormationAmine + CarbonylAcidic/Basic conditions
2Nucleophilic SubstitutionFluorobenzyl halideBase-catalyzed reaction
3CyclizationIntermediate + Cyanide sourceHeat/Pressure

Case Study 1: Anticancer Research

A recent study evaluated the efficacy of various pyrrolidine derivatives, including 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile, against breast cancer cells. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Case Study 2: Neuroprotection

In a preclinical model for Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest a promising pathway for future drug development targeting neurodegeneration.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbonitrile and ketone groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[(3-Methoxyphenyl)methyl]-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

  • Core Structure : Urea backbone with a cyclohexyl-oxadiazole-thiophene substituent.
  • The 3-methoxyphenyl group may alter solubility compared to the 4-fluorophenyl analog .
  • Implications : Likely targets enzymes or receptors requiring extended planar interactions, contrasting with the compact pyrrolidine system of the target compound.

5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile

  • Core Structure : Fused pyrazolo-pyrimidine system with a 4-fluorophenyl group and p-tolyl substituent .
  • The butylamino side chain adds hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Implications : Suited for targeting kinases or topoisomerases, whereas the pyrrolidine derivative’s flexibility might favor allosteric binding sites.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Core Structure : Pyrazole ring with sulfanyl, trifluoromethyl, and carbaldehyde groups .
  • Key Differences : The sulfanyl group increases polarizability, while the trifluoromethyl enhances metabolic stability. The carbaldehyde offers reactivity for further derivatization.
  • Implications : Likely interacts with cysteine residues or metal ions in enzymes, a mechanism distinct from the nitrile-containing pyrrolidine compound.

Data Table: Structural and Functional Comparison

Compound Name (CAS No.) Core Structure Substituents/Functional Groups Key Implications
1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile (1396680-11-7) Pyrrolidine lactam 4-fluorobenzyl, nitrile Flexibility, moderate lipophilicity
1-[(3-Methoxyphenyl)methyl]-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea (105686-09-7) Urea + oxadiazole-thiophene 3-methoxyphenyl, cyclohexyl Planar aromaticity, hydrogen-bonding
5-Butylamino-6-(4-fluorophenyl)-pyrazolo-pyrimidine-3-carbonitrile Pyrazolo[4,3-d]pyrimidine 4-fluorophenyl, p-tolyl, butylamino Rigid core, kinase inhibition potential
5-(3-Chlorophenylsulfanyl)-pyrazole-4-carbaldehyde Pyrazole 3-chlorophenylsulfanyl, trifluoromethyl, aldehyde Electrophilic reactivity, metal coordination

Research Findings and Implications

  • Structural Flexibility vs. Rigidity : The pyrrolidine core’s flexibility may confer adaptability in binding to conformational epitopes, whereas fused systems (e.g., pyrazolo-pyrimidine) favor preorganized targets .
  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound balances lipophilicity and polarity, while sulfanyl or trifluoromethyl groups in analogs enhance stability or reactivity .
  • Functional Group Diversity : Nitriles (target compound) vs. aldehydes (pyrazole analog) suggest divergent metabolic pathways—nitriles are generally stable, whereas aldehydes may undergo oxidation or Schiff base formation .

Biological Activity

1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile, also known by its CAS number 1017397-80-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C12H11FN2O
  • Molecular Weight : 218.23 g/mol
  • IUPAC Name : 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile
  • SMILES Notation : CC(=O)C1CN(C(C2=CC=C(F)C=C2)C(=O)C1)C#N

The biological activity of 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile primarily revolves around its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : In vitro studies have indicated that the compound possesses antimicrobial properties against certain bacterial strains.
  • CNS Activity : Research has pointed towards potential neuroprotective effects, suggesting a role in the treatment of neurodegenerative diseases.

Case Studies

  • Neuroprotective Effects : A study conducted on animal models demonstrated that administration of 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile resulted in reduced neuronal damage in models of Alzheimer's disease. The compound was found to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.
  • Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against various strains of Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Staphylococcus aureus
NeuroprotectiveReduced amyloid-beta aggregation
Enzyme InhibitionInhibits specific CNS enzymes

Pharmacological Studies

Recent pharmacological studies have focused on the structure-activity relationship (SAR) of 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile. Modifications to the pyrrolidine ring and the introduction of various substituents have been explored to enhance its biological activity and selectivity.

Toxicological Profile

Initial toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity.

Q & A

Q. What are the optimal synthetic routes for 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile?

  • Methodological Answer : The synthesis typically involves cyclization of pyrrolidine precursors and substitution with a 4-fluorobenzyl group. Key steps include:
  • Cyclization : Using α-amino acid derivatives or lactam intermediates under acidic or basic conditions.
  • Substitution : Introducing the 4-fluorobenzyl group via nucleophilic alkylation or coupling reactions.
  • Reaction Optimization : Control temperature (60–100°C), solvent (DMF or THF), and catalysts (e.g., K₂CO₃) to improve yield (60–85%) .
  • Validation : Confirm purity via HPLC and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Identify protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and aromatic fluorophenyl group (δ 7.0–7.5 ppm). The nitrile group (C≡N) is confirmed via IR (∼2200 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 245.1) .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer :
  • LogP : Determine via shake-flask method or computational tools (e.g., MarvinSuite) to predict lipophilicity (estimated LogP = 1.2–1.8) .
  • Solubility : Measure in DMSO (≥50 mg/mL) and aqueous buffers (pH 2–7) using nephelometry or UV-vis spectroscopy .

Q. How is compound stability evaluated under varying conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation products via HPLC .
  • Solution Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) over 24–72 hours .

Advanced Research Questions

Q. How can conflicting yield data from different synthesis protocols be resolved?

  • Methodological Answer :
  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) using a factorial design to identify critical factors .
  • Comparative Analysis : Run parallel reactions under reported conditions and quantify yields via HPLC with internal standards (e.g., anthracene) .
  • Mechanistic Studies : Use in situ FTIR or Raman spectroscopy to monitor reaction intermediates and identify bottlenecks .

Q. What computational strategies predict the biological targets of this compound?

  • Methodological Answer :
  • Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB, ChEMBL) using AutoDock Vina. Prioritize targets with docking scores ≤ −8.0 kcal/mol .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen-bond acceptors, aromatic rings) and validate with known inhibitors .
  • QSAR : Train models using IC₅₀ data from structurally related pyrrolidine derivatives .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methyl) or nitrile groups (e.g., carboxylic acid, amide) .
  • Biological Assays : Test in enzyme inhibition assays (e.g., COX-2, kinases) and cell-based models (e.g., cancer cell lines) to correlate structural changes with activity .
  • Data Clustering : Use PCA or hierarchical clustering to group compounds by activity profiles and identify key structural motifs .

Q. What methods address stereochemical challenges in synthesizing enantiopure derivatives?

  • Methodological Answer :
  • Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution to isolate enantiomers .
  • Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to control stereochemistry .
  • X-ray Crystallography : Determine absolute configuration of crystalline derivatives .

Q. How can discrepancies in reported biological activity data be investigated?

  • Methodological Answer :
  • Assay Validation : Replicate studies using standardized protocols (e.g., ATP levels for cytotoxicity, Western blot for target engagement) .
  • Orthogonal Assays : Confirm kinase inhibition via both radiometric (³³P-ATP) and fluorescence-based (ADP-Glo) methods .
  • Purity Verification : Re-test compounds with LC-MS to rule out impurities (>99% purity) .

Q. What experimental approaches elucidate the mechanism of action as a kinase inhibitor?

  • Methodological Answer :
  • Enzyme Kinetics : Perform Michaelis-Menten analysis to determine inhibition mode (competitive/non-competitive) and Kᵢ values .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff) to recombinant kinases .
  • Crystallography : Co-crystallize with target kinases (e.g., EGFR, BRAF) to identify binding interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile
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1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonitrile

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